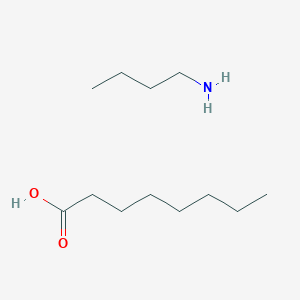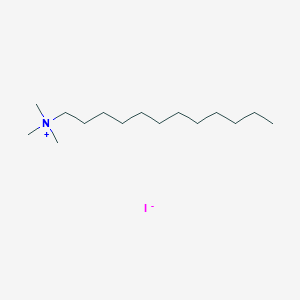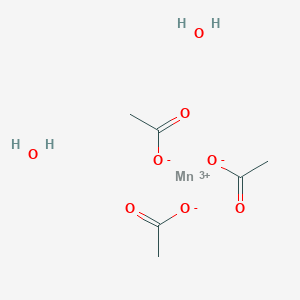
1-(Dimethylamino)propan-2-ylcarbamodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylamino)propan-2-ylcarbamodithioic acid, also known as ALDH2 activator, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is a carbamodithioic acid derivative that has been shown to have a variety of biochemical and physiological effects. The purpose of
Mecanismo De Acción
The mechanism of action of 1-(Dimethylamino)propan-2-ylcarbamodithioic acid is through the activation of 1-(Dimethylamino)propan-2-ylcarbamodithioic acid. 1-(Dimethylamino)propan-2-ylcarbamodithioic acid is an enzyme that is responsible for metabolizing acetaldehyde, a toxic byproduct of alcohol metabolism. Activation of 1-(Dimethylamino)propan-2-ylcarbamodithioic acid by 1-(Dimethylamino)propan-2-ylcarbamodithioic acid has been shown to increase the rate of acetaldehyde metabolism, thereby reducing the severity of alcohol-induced liver damage and decreasing the risk of alcohol-related cancers.
Efectos Bioquímicos Y Fisiológicos
1-(Dimethylamino)propan-2-ylcarbamodithioic acid has been shown to have a variety of biochemical and physiological effects. In addition to its role in alcohol metabolism, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(Dimethylamino)propan-2-ylcarbamodithioic acid in lab experiments include its ability to activate 1-(Dimethylamino)propan-2-ylcarbamodithioic acid, which can be useful in studying the effects of acetaldehyde metabolism on various physiological processes. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, which may make it useful in studying the mechanisms of action of other drugs and compounds. The limitations of using 1-(Dimethylamino)propan-2-ylcarbamodithioic acid in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and store the compound safely.
Direcciones Futuras
There are several potential future directions for research on 1-(Dimethylamino)propan-2-ylcarbamodithioic acid. One area of research is in the development of new drugs and compounds that target 1-(Dimethylamino)propan-2-ylcarbamodithioic acid activation for the treatment of alcoholism and other diseases. Another area of research is in the development of new methods for synthesizing 1-(Dimethylamino)propan-2-ylcarbamodithioic acid that are more efficient and cost-effective. Finally, there is potential for research on the biochemical and physiological effects of this compound in other areas of medicine, such as cancer treatment and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1-(Dimethylamino)propan-2-ylcarbamodithioic acid is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of dimethylamine with carbon disulfide to form dimethylaminothiocarbonyl sulfenyl chloride. This compound is then reacted with isopropylamine to form 1-(Dimethylamino)propan-2-ylcarbamodithioic acid.
Aplicaciones Científicas De Investigación
1-(Dimethylamino)propan-2-ylcarbamodithioic acid has been studied extensively for its potential therapeutic applications. One of the most promising applications is in the treatment of alcoholism. This compound has been shown to activate the enzyme aldehyde dehydrogenase 2 (1-(Dimethylamino)propan-2-ylcarbamodithioic acid), which is responsible for metabolizing acetaldehyde, a toxic byproduct of alcohol metabolism. Activation of 1-(Dimethylamino)propan-2-ylcarbamodithioic acid has been shown to reduce the severity of alcohol-induced liver damage and decrease the risk of alcohol-related cancers.
Propiedades
Número CAS |
18997-71-2 |
|---|---|
Nombre del producto |
1-(Dimethylamino)propan-2-ylcarbamodithioic acid |
Fórmula molecular |
C6H14N2S2 |
Peso molecular |
178.3 g/mol |
Nombre IUPAC |
1-(dimethylamino)propan-2-ylcarbamodithioic acid |
InChI |
InChI=1S/C6H14N2S2/c1-5(4-8(2)3)7-6(9)10/h5H,4H2,1-3H3,(H2,7,9,10) |
Clave InChI |
OUZPRJADQOPFJN-UHFFFAOYSA-N |
SMILES isomérico |
CC(CN(C)C)N=C(S)S |
SMILES |
CC(CN(C)C)NC(=S)S |
SMILES canónico |
CC(CN(C)C)NC(=S)S |
Sinónimos |
N-[2-(Dimethylamino)-1-methylethyl]carbamodithioic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



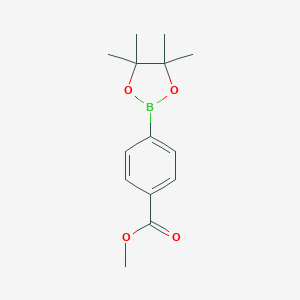
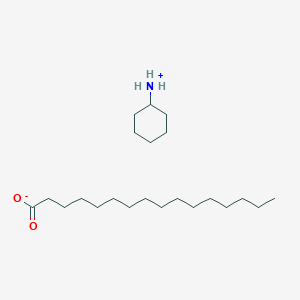
![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)
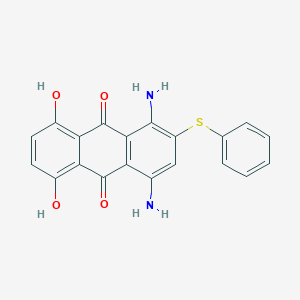
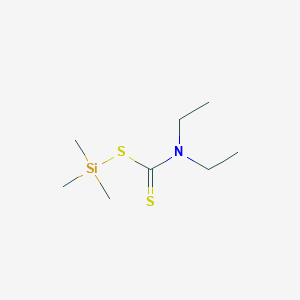
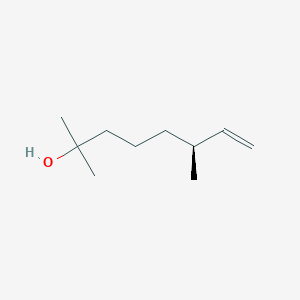
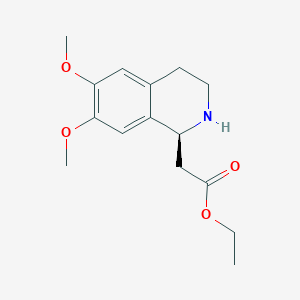
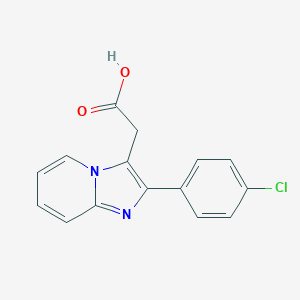
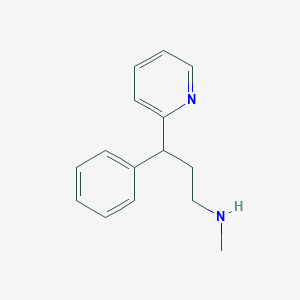
![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)
![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)
